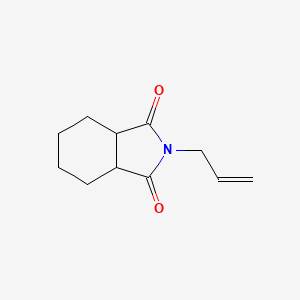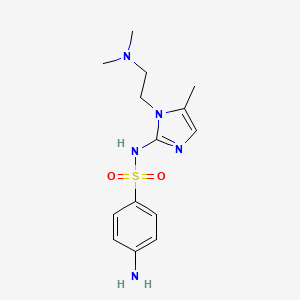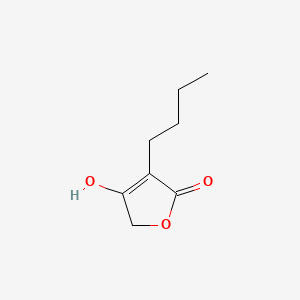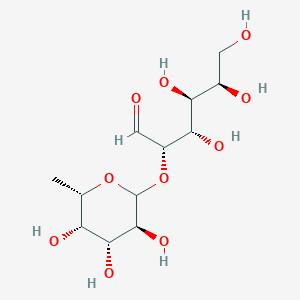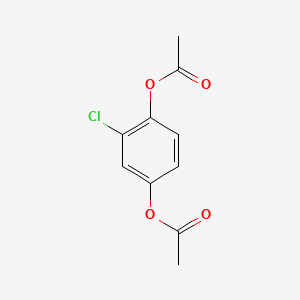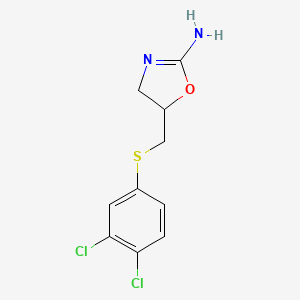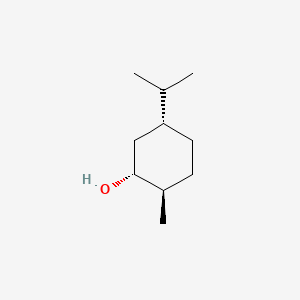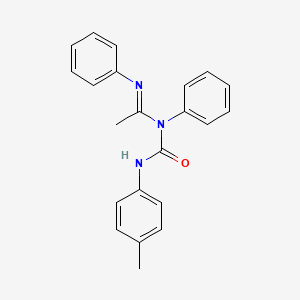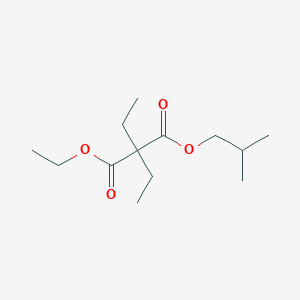
1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate typically involves esterification reactions. One common method is the reaction of 2,2-diethylpropanedioic acid with ethanol and 2-methylpropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used under basic conditions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used but can include alcohols, amines, or other substituted derivatives.
Scientific Research Applications
1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-O-ethyl 3-O-(2-methylpropyl) 2,2-dimethylpropanedioate
- 1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylbutanedioate
Uniqueness
1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate is unique due to its specific ester configuration and the presence of both ethyl and methylpropyl groups. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C13H24O4 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate |
InChI |
InChI=1S/C13H24O4/c1-6-13(7-2,11(14)16-8-3)12(15)17-9-10(4)5/h10H,6-9H2,1-5H3 |
InChI Key |
ZXKOLWHKWLFXJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)OCC)C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




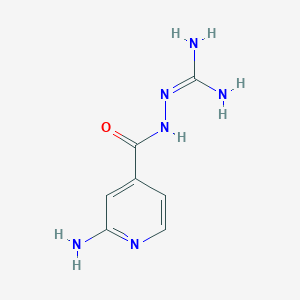
![2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13797834.png)
